Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel-
Description
The compound Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel- (hereafter referred to as the "target compound") is a spirocyclic system featuring a cyclohexane fused to a modified indene-dione scaffold. Key structural attributes include:
- Spiro Junction: The cyclohexane and indene-dione moieties intersect at a single carbon atom, creating a rigid bicyclic framework.
- Substituents: A bromine atom at the 5'-position and methyl groups at the 3- and 5-positions.
- Stereochemistry: The relative (3R,5S) configuration influences its spatial arrangement and reactivity.
This compound shares structural homology with donor-acceptor (DA) cyclopropanes and spiro-indene derivatives, which are known for applications in enzyme inhibition and organic synthesis .
Properties
Molecular Formula |
C16H17BrO2 |
|---|---|
Molecular Weight |
321.21 g/mol |
IUPAC Name |
(2'S,6'R)-6-bromo-2',6'-dimethylspiro[3H-indene-2,4'-cyclohexane]-1,1'-dione |
InChI |
InChI=1S/C16H17BrO2/c1-9-6-16(7-10(2)14(9)18)8-11-3-4-12(17)5-13(11)15(16)19/h3-5,9-10H,6-8H2,1-2H3/t9-,10+,16? |
InChI Key |
VGHSAHAGIACVBP-BDTYORIJSA-N |
Isomeric SMILES |
C[C@@H]1CC2(C[C@@H](C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Canonical SMILES |
CC1CC2(CC(C1=O)C)CC3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- typically involves multi-step organic reactions. One common approach is the Mannich reaction, which involves the aminomethylation of a precursor compound. For example, the Mannich aminomethylation of 5’,6’,7’,8’-tetrahydro-1’H,3’H-spiro[cyclohexane-1,2’-quinazolin]-4’-one can lead to the formation of a heterocyclic system containing an annelated azabicyclic fragment .
Industrial Production Methods
Industrial production methods for this compound may involve the use of large-scale organic synthesis techniques, including the use of high-pressure reactors and automated synthesis equipment. The specific conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions may introduce new functional groups such as hydroxyl or amino groups.
Scientific Research Applications
Chemistry
In the field of organic chemistry, Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione serves as a valuable building block for synthesizing more complex molecules. Its unique spiro structure allows it to act as an intermediate in the development of new organic compounds.
| Application | Description |
|---|---|
| Synthesis of Complex Molecules | Used as an intermediate in organic synthesis due to its unique structure. |
| Development of New Materials | Explored for creating polymers with enhanced stability and rigidity. |
Biology and Medicine
The compound has garnered attention for its potential pharmacological properties:
- Anticancer Activity: Research indicates that it may inhibit cyclin-dependent kinase 2 (CDK2), which plays a crucial role in regulating the cell cycle. By inhibiting CDK2 activity, it can suppress cancer cell proliferation.
- Anti-inflammatory Properties: Preliminary studies suggest that spiro compounds exhibit anti-inflammatory effects, making them candidates for further pharmacological exploration.
| Biological Activity | Mechanism |
|---|---|
| Anticancer | Inhibition of CDK2 activity leading to reduced cancer cell proliferation. |
| Anti-inflammatory | Potential modulation of inflammatory pathways. |
Industrial Applications
In industrial contexts, Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione is being investigated for:
- Material Development: Its rigid structure can enhance the properties of polymers and other materials.
- Chemical Manufacturing: Utilized as a precursor in the synthesis of various industrial chemicals.
Case Study 1: Anticancer Research
A study investigated the interaction of Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione with CDK2. The results demonstrated significant inhibition of CDK2 activity in vitro, suggesting its potential as an anticancer agent.
Case Study 2: Material Science
Research focused on incorporating this compound into polymer matrices showed improved mechanical properties and thermal stability compared to traditional materials. This opens avenues for developing advanced materials with specific applications in engineering and manufacturing.
Mechanism of Action
The mechanism of action of Spiro[cyclohexane-1,2’-[2H]indene]-3’,4(1’H)-dione, 5’-bromo-3,5-dimethyl-, (3R,5S)-rel- involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific biological context and the nature of the interactions.
Comparison with Similar Compounds
Structural Analogues
Below is a comparative analysis of the target compound with structurally related spirocyclic systems:
Key Observations:
Methyl groups at 3 and 5 positions increase lipophilicity, improving membrane permeability relative to unsubstituted spiro-diones .
Synthesis Pathways :
- The target compound’s synthesis likely involves Grignard reactions and stereoselective hydrogenation , similar to other spiro[cyclohexane-indene] derivatives (e.g., describes Raney-Ni-catalyzed hydrogenation for epimer control) .
- Contrastingly, DA cyclopropanes (e.g., ) utilize Corey–Chaykovsky cyclopropanation , highlighting divergent synthetic strategies for spiro vs. cyclopropane frameworks .
Physicochemical Properties :
- Bromine elevates molecular weight (344.23 vs. 218.29 for diol analog) and may alter solubility profiles .
- Fluorinated analogs (e.g., 6'-OCH₂CF₃) exhibit higher hydrophobicity, suggesting tunable properties for drug design .
Spectral and Crystallographic Data
Biological Activity
Spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione, 5'-bromo-3,5-dimethyl-, (3R,5S)-rel- is a complex organic compound notable for its unique spirocyclic structure and potential biological activities. This compound features a spiro junction between a cyclohexane ring and an indene moiety, along with dione functional groups and bromine and dimethyl substituents. Its stereochemistry, specifically the (3R,5S) configuration, plays a crucial role in determining its biological properties.
- Molecular Formula : CHBrO
- Molecular Weight : 321.21 g/mol
- CAS Number : 1454700-85-6
Biological Activity
Research into the biological activity of this compound indicates potential pharmacological properties similar to other compounds with spirocyclic structures. The following sections outline key findings related to its biological effects.
Anti-Cancer Activity
Studies suggest that compounds with similar structural motifs exhibit anti-cancer properties. The mechanism of action for spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione may involve interactions with specific biological targets such as cyclin-dependent kinases (CDKs). For instance:
- Inhibition of CDK2 : This compound may inhibit CDK2 activity, leading to the suppression of cancer cell proliferation. Such interactions are critical in regulating cell cycle checkpoints.
Anti-Inflammatory Effects
Compounds structurally related to spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione have shown anti-inflammatory properties in various studies. These effects are likely mediated through the modulation of inflammatory pathways and cytokine production.
Antimicrobial Activity
The antimicrobial potential of this compound has been explored through various assays:
- Activity Against Bacterial Strains : Similar compounds have demonstrated moderate to strong activity against several bacterial strains. For example, compounds derived from spirocyclic frameworks often exhibit inhibitory effects against pathogens such as Staphylococcus aureus and Escherichia coli.
Table 1: Summary of Biological Activities
Synthesis and Reactivity
The synthesis of spiro[cyclohexane-1,2'-[2H]indene]-3',4(1'H)-dione typically involves multi-step organic reactions. Key methods include:
- Spirocyclization Reactions : These reactions are essential for constructing the unique molecular framework.
- Use of Catalysts : Catalysts can facilitate the formation of desired products while ensuring high yields.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
